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N-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and an acetamide group linked to a piperazine ring substituted with a methyl group.
Preparation Methods
The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-dimethoxyphenylacetic acid: This can be achieved through the methoxylation of phenylacetic acid.
Formation of the acetamide intermediate: The 2,4-dimethoxyphenylacetic acid is then converted to its corresponding acetamide derivative.
Coupling with 4-methylpiperazine: The final step involves coupling the acetamide intermediate with 4-methylpiperazine under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group to an amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides, leading to the formation of substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide can be compared with other similar compounds, such as:
N-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)ethanamide: This compound has a similar structure but with an ethanamide group instead of an acetamide group.
N-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)propionamide: This compound features a propionamide group, providing different chemical and biological properties.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-17-6-8-18(9-7-17)11-15(19)16-13-5-4-12(20-2)10-14(13)21-3/h4-5,10H,6-9,11H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOFZDAXLAFLGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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